Product packaging for 3,3'-Dimethoxyazobenzene(Cat. No.:CAS No. 6319-23-9)

3,3'-Dimethoxyazobenzene

Cat. No.: B12802635
CAS No.: 6319-23-9
M. Wt: 242.27 g/mol
InChI Key: WCZZYXNUCFSFDX-UHFFFAOYSA-N
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Description

3,3'-Dimethoxyazobenzene is a synthetic aromatic azo compound belonging to the well-known class of azobenzenes, characterized by the presence of a diazene (-N=N-) functional group linking two substituted phenyl rings . This compound serves as a versatile photoswitchable building block in fundamental research and advanced material design. Its core value lies in its ability to undergo reversible trans (E) to cis (Z) isomerization upon irradiation with specific wavelengths of light, typically UV light for the forward and visible light or thermal relaxation for the reverse reaction . This reliable and rapid molecular motion makes it an excellent candidate for constructing light-responsive molecular machines, smart materials, and optical switches. In research applications, this compound is particularly valued in the field of chemical sensing and molecular recognition. Azobenzene derivatives can be engineered into receptors whose binding affinity for specific ions or biological molecules, such as adenosine triphosphate (ATP), can be controlled with light, enabling the development of highly selective and tunable sensors . Furthermore, the incorporation of this chromophore into polymers and other macromolecular systems allows for the photocontrol of material properties on a macroscopic scale, finding utility in areas from data storage to photopharmacology . The methoxy substituents in the meta-position influence the compound's electronic properties, absorption profile, and kinetics of isomerization, allowing researchers to fine-tune its behavior for specific experimental needs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this chemical with appropriate personal protective equipment and refer to the material safety data sheet (SDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O2 B12802635 3,3'-Dimethoxyazobenzene CAS No. 6319-23-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6319-23-9

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

bis(3-methoxyphenyl)diazene

InChI

InChI=1S/C14H14N2O2/c1-17-13-7-3-5-11(9-13)15-16-12-6-4-8-14(10-12)18-2/h3-10H,1-2H3

InChI Key

WCZZYXNUCFSFDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=NC2=CC(=CC=C2)OC

Origin of Product

United States

Synthesis and Advanced Synthetic Methodologies for 3,3 Dimethoxyazobenzene

Established Synthetic Routes for Azobenzene (B91143) Derivatives

Traditional methods for synthesizing azobenzenes have been the bedrock of azo chemistry for over a century. These routes are generally reliable and well-understood, though they may have limitations regarding substrate scope and functional group tolerance. rsc.orgresearchgate.net

One of the classical methods for preparing symmetrical azobenzenes is the reductive coupling of nitroarenes. rsc.org In this approach, two molecules of a nitroaromatic compound are partially reduced and coupled to form the characteristic azo (-N=N-) bond. For the synthesis of 3,3'-Dimethoxyazobenzene, the starting material is 3-nitroanisole. nih.gov

Various reducing agents can be employed for this transformation. A notable system involves the use of magnesium powder and ammonium (B1175870) iodide in methanol (B129727) at room temperature. ajrconline.org This method provides a convenient, single-step synthesis of symmetrically substituted azoarenes from their corresponding nitroarenes. The reaction proceeds efficiently, and the disappearance of the characteristic nitro group stretching bands in IR spectra confirms the conversion. ajrconline.org

Table 1: Reductive Coupling of 3-Nitroanisole A representative example of the synthesis of this compound via nitroarene reduction.

Starting MaterialReagentsSolventTime (hr)Yield (%)Ref.
3-NitroanisoleMagnesium (Mg), Ammonium Iodide (NH₄I)Methanol2.590 ajrconline.org

The most common and versatile method for synthesizing both symmetrical and unsymmetrical azobenzenes is the diazotization of a primary aromatic amine followed by an azo coupling reaction. nih.gov This two-step process is a cornerstone of industrial dye synthesis. nih.gov

Diazotization : The synthesis begins with the conversion of a primary aromatic amine, in this case, 3-methoxyaniline, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comutrgv.edu The resulting aryl diazonium ion is a weak electrophile. nbu.ac.in

Azo Coupling : The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic ring. nih.gov For the synthesis of the symmetrical this compound, the coupling partner is another molecule of 3-methoxyaniline. The electron-donating methoxy (B1213986) group on the coupling partner activates the ring for electrophilic aromatic substitution, directing the azo coupling.

This method's prevalence is due to its reliability and the wide availability of aromatic amine precursors. nbu.ac.in

Contemporary and Optimized Synthetic Approaches

Modern synthetic chemistry seeks to overcome the limitations of classical methods by developing more efficient, selective, and environmentally benign protocols. Recent advances have introduced catalytic systems and novel reaction pathways for azobenzene synthesis.

In the quest for greener and more cost-effective synthetic routes, transition-metal-free catalysis has gained significant attention. mdpi.com These systems avoid the use of often expensive and potentially toxic heavy metals. One such approach employs hypervalent iodine reagents to facilitate the ortho-functionalization of azobenzenes under mild, metal-free conditions. rsc.orgsu.se Another innovative method utilizes boric acid as an inexpensive and non-toxic catalyst for the synthesis of azobenzenes from anilines, with an oxidant like oxone in an ethanol (B145695) solvent system at room temperature. nbu.ac.in This protocol is noted for its excellent yields and simple, environmentally friendly reaction conditions. nbu.ac.in

Table 2: Boric Acid-Catalyzed Aniline Coupling General conditions for a transition-metal-free synthesis of azobenzenes.

Substrate TypeCatalystOxidantSolventTemperatureRef.
AnilineBoric Acid (H₃BO₃)OxoneEthanolRoom Temp. nbu.ac.in

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of azobenzene synthesis, this involves the deprotonation at a position ortho to a directing group on the aromatic ring, followed by reaction with an electrophile. unblog.fr While the azo group itself can be a target for nucleophilic attack by strong bases like n-butyllithium, the presence of a suitable directing group, such as a methoxy (OMe) substituent, allows for chemoselective C-H activation (lithiation) of the benzene (B151609) ring. acs.org

A versatile method for preparing sterically hindered, substituted azobenzenes involves the ortho-lithiation of an aromatic precursor, which is then coupled with an aryldiazonium salt. umich.edu For example, the lithiation of 1,3-dimethoxybenzene (B93181) can be directed to the 2-position, and the resulting organolithium species can react with a substituted aryldiazonium salt to yield highly substituted, unsymmetrical azobenzenes with good to excellent yields. umich.edu This strategy provides rapid access to structurally diverse azobenzenes that are otherwise difficult to synthesize. umich.edu

A modern and increasingly utilized route to azoarenes involves the catalytic coupling of aryl azides. rsc.org This method is advantageous as it uses aryl azides as nitrene precursors and generates only gaseous dinitrogen (N₂) as a byproduct, avoiding the formation of other stoichiometric waste products. researchgate.net For the synthesis of this compound, the required starting material would be 3-methoxyphenyl (B12655295) azide.

Several transition metal complexes have been developed to catalyze this transformation. Dinuclear nickel complexes, for instance, have been shown to be effective for the homo- and hetero-coupling of aryl azides to give azoarenes. researchgate.netnih.gov Cobalt(II) porphyrin complexes are also efficient catalysts that activate the aryl azide, proceeding through a Co(III)-nitrene radical intermediate to achieve nitrene dimerization. nih.gov These catalytic methods often exhibit broad functional group tolerance, representing a significant advancement over traditional redox-sensitive routes. researchgate.netnih.gov

Synthetic Challenges and Process Optimization in Azobenzene Production

The production of azobenzenes, including this compound, presents several synthetic challenges that necessitate careful process optimization to ensure high yield, purity, and sustainability.

A primary challenge in azobenzene synthesis is controlling selectivity. In oxidative coupling reactions of anilines, overoxidation can lead to undesired side products. Similarly, in the reduction of nitroarenes, the reaction can sometimes proceed past the azo stage to form hydrazo or amino compounds, or stop at intermediate stages like azoxy compounds. unisa.it For example, the reaction of 3-methoxynitrobenzene with iron pentacarbonyl can also produce 3-methoxyaniline as a byproduct. mcgill.ca The choice of catalyst and reaction conditions is crucial; for instance, using non-porous crystalline polymer supports for gold nanoparticle catalysts in nitrobenzene (B124822) reduction led to a mixture of azoxybenzene (B3421426) and diazobenzene, whereas porous supports selectively yielded the fully reduced aniline. unisa.it

Process optimization in azobenzene production involves a multi-faceted approach to develop efficient, cost-effective, and sustainable manufacturing routes. gd3services.com Key strategies include:

Maximizing Yields: This is achieved by fine-tuning reaction conditions such as temperature, pressure, solvent, and catalyst concentration. sharif.ireolss.net

Minimizing Steps: Designing more convergent synthetic routes reduces the number of reaction and purification steps, saving time and resources. gd3services.com

Improving Reagent Selection: Replacing hazardous and stoichiometric reagents with safer, catalytic, and recyclable alternatives is a core principle of green chemistry and process optimization. researchgate.netgd3services.com

Eliminating Purification Steps: Avoiding complex purification methods like silica (B1680970) gel chromatography by developing highly selective reactions simplifies the manufacturing process and reduces solvent waste. gd3services.com

Enhancing Reaction Conditions: Moving away from extreme temperatures and pressures reduces energy consumption and improves operational safety. gd3services.com

Response Surface Methodology (RSM) is a statistical tool that can be employed to systematically optimize the various parameters of a chemical process, identifying the ideal conditions to maximize product yield and minimize impurities. mdpi.comresearchgate.net By applying these optimization principles, the synthesis of azobenzenes can be made more industrially viable and environmentally benign.

Synthetic ChallengeProcess Optimization StrategyReference
Lack of Selectivity (Side Product Formation)Development of highly selective catalysts; precise control of reaction conditions (temperature, pressure); use of appropriate catalyst supports. unisa.it
Use of Hazardous/Stoichiometric ReagentsReplacement with catalytic systems (e.g., transition metals); use of greener and safer oxidants (e.g., O₂); development of organocatalytic methods. nih.govacs.org
Low Yields and Inefficient ReactionsOptimization of reaction parameters (solvent, temperature, catalyst loading) using methods like Response Surface Methodology (RSM); maximizing starting material availability. gd3services.commdpi.comresearchgate.net
Complex and Costly PurificationDesigning reactions with high selectivity to avoid chromatographic purification; developing processes where the product can be isolated by simple filtration or crystallization. gd3services.com
Harsh Reaction Conditions (Extreme Temperatures/Pressures)Employing highly active catalysts that function under mild conditions; utilizing alternative energy sources like photochemistry. gd3services.comrsc.org

Advanced Spectroscopic and Structural Characterization of 3,3 Dimethoxyazobenzene

Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides profound insight into the molecular structure and bonding within 3,3'-Dimethoxyazobenzene by probing the discrete vibrational energy levels of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of this compound is characterized by a combination of vibrations arising from the azobenzene (B91143) core and the methoxy-substituted phenyl rings. The key vibrational modes are detailed in the table below. The spectrum typically shows strong absorptions corresponding to the stretching of the C-O bond of the methoxy (B1213986) groups and various vibrations of the aromatic rings. The central N=N stretching vibration of the azo group is often weak or infrared-inactive in perfectly symmetrical trans-azobenzenes due to the lack of a significant dipole moment change; however, it can sometimes be observed. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations are found in the fingerprint region. The asymmetric and symmetric stretching of the C-O-C system of the methoxy group gives rise to strong and characteristic bands.

Table 1: Characteristic FTIR Vibrational Assignments for this compound (Predicted)

Wavenumber (cm⁻¹) Vibrational Mode Description
3100-3000 ν(C-H) Aromatic C-H stretching
2960-2850 ν(C-H) C-H stretching of the methyl group (-OCH₃)
1600-1580 ν(C=C) Aromatic C=C ring stretching
1490-1470 ν(C=C) Aromatic C=C ring stretching
~1440 δ(C-H) In-plane bending of the methyl group (-OCH₃)
1280-1240 νₐₛ(Ar-O-C) Asymmetric C-O stretching of the methoxy group
1180-1150 δ(C-H) Aromatic in-plane C-H bending
1050-1020 νₛ(Ar-O-C) Symmetric C-O stretching of the methoxy group
880-750 δ(C-H) Aromatic out-of-plane C-H bending

Note: Data are predicted based on characteristic frequencies for functional groups.

Raman Spectroscopic Studies

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, the most prominent feature in the Raman spectrum is the intense band corresponding to the symmetric stretching of the N=N double bond, a vibration that is often weak in the FTIR spectrum. This peak is a hallmark of the azobenzene structure. Additionally, strong signals arise from the aromatic ring vibrations. Computational studies on various azobenzene derivatives show strong Raman signals typically around 1130, 1190, 1390, and 1430 cm⁻¹. The exact positions of these bands are sensitive to the nature and position of the substituents on the phenyl rings.

Table 2: Prominent Raman Bands for this compound (Predicted)

Wavenumber (cm⁻¹) Vibrational Mode Description
~1600 ν(C=C) Aromatic C=C ring stretching
1450-1400 ν(N=N) Symmetric azo group stretching
~1390 - Phenyl ring mode
~1190 - Phenyl ring mode
~1130 - Phenyl ring mode
~1000 - Ring breathing mode

Note: Data are predicted based on characteristic frequencies for azobenzene derivatives.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, providing key information on the chromophoric azo unit and its interaction with the substituted aromatic system.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound, like other azobenzene derivatives, is defined by two characteristic electronic transitions. The first is a high-intensity band in the ultraviolet region, which is assigned to the π-π* transition, primarily localized on the conjugated aromatic system and the azo bridge. The second is a lower-intensity band in the visible region, corresponding to the n-π* transition, which involves the promotion of a non-bonding electron from one of the nitrogen lone pairs to an anti-bonding π* orbital.

For the more stable trans isomer, the π-π* transition is symmetry-allowed and thus strong, while the n-π* transition is symmetry-forbidden, resulting in a weak absorption band. Upon photoisomerization to the cis form, the intensity of the π-π* band decreases, and the n-π* band gains intensity. Studies on meta-substituted azobenzenes with electron-donating methoxy groups indicate that these substituents cause only modest changes to the absorption spectrum compared to unsubstituted azobenzene. For a closely related compound, meta-methylated azobenzene, the π-π* transition is observed around 350 nm and the n-π* transition is centered at approximately 444 nm. These values serve as a reasonable estimate for this compound.

Table 3: Electronic Transitions of this compound (Analogous Data)

Isomer Transition Wavelength (λₘₐₓ) Molar Absorptivity (ε)
trans π-π* ~350 nm High
trans n-π* ~444 nm Low
cis π-π* Blue-shifted Lower than trans
cis n-π* ~430 nm Higher than trans

Note: Data are based on values for the analogous meta-methylated azobenzene.

Fluorescence Spectroscopic Studies

Azobenzene and many of its simple derivatives are typically considered non-fluorescent or very weakly fluorescent in solution at room temperature. This lack of emission is attributed to the highly efficient and rapid trans-cis photoisomerization process, which serves as a dominant non-radiative decay pathway for the excited state, effectively quenching any potential fluorescence. Significant fluorescence in azobenzene systems is generally observed only when this isomerization pathway is sterically hindered, such as by the introduction of bulky ortho-substituents, or when the molecules are forced into aggregates.

Given that this compound lacks bulky ortho-substituents, it is expected to follow the general behavior of unhindered azobenzenes. Therefore, in a dissolved state, it is not expected to exhibit significant fluorescence. No specific experimental fluorescence data for this compound were found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, a sharp singlet is expected for the chemically equivalent protons of the two methoxy groups. The four distinct protons on each aromatic ring will give rise to a more complex pattern in the aromatic region of the spectrum.

The ¹³C NMR spectrum will show a signal for the methoxy carbon and six distinct signals for the carbons of the aromatic rings, reflecting the molecular symmetry. The carbons directly bonded to the electron-donating methoxy group and the electron-withdrawing azo group will be significantly shifted. A typical chemical shift for an aromatic methoxy carbon is around 56 ppm.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for trans-3,3'-Dimethoxyazobenzene

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity
¹H -OCH₃ ~3.9 Singlet
¹H Aromatic H 7.0 - 7.8 Multiplets
¹³C -OCH₃ ~56 -
¹³C C-N ~152 -
¹³C C-OCH₃ ~160 -
¹³C Aromatic C 105 - 130 -

Note: Data are predicted based on standard chemical shift values and substituent effects.

Photophysical and Photochemical Mechanisms of 3,3 Dimethoxyazobenzene

Photoisomerization Dynamics: Trans-Cis Interconversion Mechanisms

The photoisomerization of azobenzenes, including the 3,3'-dimethoxy substituted variant, is a highly efficient and ultrafast process that involves the absorption of a photon, leading to electronic excitation and subsequent structural changes that culminate in the formation of the geometric isomer. The interconversion between the trans and cis forms is the cornerstone of its function as a molecular switch.

The photoisomerization of azobenzene (B91143) derivatives is initiated by the absorption of light, which promotes the molecule to an electronically excited state. The two lowest energy excited states are the S1 state, resulting from an n→π* transition, and the S2 state, arising from a π→π* transition. For the trans-to-cis isomerization, excitation into either the S1 or S2 absorption bands can be effective.

Upon excitation to the S2 (π,π) state, the molecule typically undergoes rapid internal conversion to the S1 (n,π) state on a femtosecond timescale. uottawa.canih.gov It is from the S1 potential energy surface that the isomerization predominantly occurs. The lifetime of the S1 excited state is on the picosecond scale for the trans isomer, while it is even shorter, in the sub-picosecond range, for the cis isomer. nih.gov The methoxy (B1213986) groups at the 3 and 3' positions are expected to exert an electronic influence on the π system, potentially shifting the absorption bands and subtly modifying the energies and lifetimes of the excited states, though specific values for 3,3'-dimethoxyazobenzene are not extensively documented in the literature.

Two primary mechanistic pathways have been proposed for the photoisomerization of azobenzenes: rotation (or torsion) around the N=N double bond and an in-plane inversion at one of the nitrogen atoms. researchgate.net

Torsional Mechanism: This pathway involves a significant rotation around the central N=N bond in the excited state, leading to a twisted geometry where the π-bond is effectively broken. This twisted conformation is believed to be in the vicinity of a conical intersection with the ground state, facilitating a non-radiative decay back to either the trans or cis isomer. nih.gov

Inversion Mechanism: This mechanism proposes that the isomerization occurs through a planar transition state where one of the nitrogen atoms becomes sp-hybridized, leading to a linear C-N-N arrangement. researchgate.net

Experimental and computational studies on azobenzene and its derivatives suggest that the operative mechanism can depend on the specific isomer, the nature of the electronic excitation (n→π* or π→π), and the molecular environment. nih.govnih.gov For the S1 (n,π) excited state, both pathways have been considered, with evidence suggesting that the inversion pathway may be more favorable for trans-to-cis isomerization, while a torsional pathway is implicated in the cis-to-trans process. researchgate.net The presence of methoxy groups in the 3 and 3' positions is not expected to introduce significant steric hindrance that would drastically favor one pathway over the other, but their electronic effects could influence the potential energy surfaces of the excited states and thus the relative contributions of each mechanism.

Conical intersections are regions of degeneracy between electronic potential energy surfaces that act as efficient funnels for non-radiative decay from an excited electronic state back to the ground state. nih.gov In the context of azobenzene photoisomerization, conical intersections play a crucial role in the ultrafast nature of the reaction. uottawa.canih.gov After excitation to the S1 state, the molecule evolves on the excited-state potential energy surface towards a conical intersection with the ground state (S0).

The geometry of the molecule at the conical intersection determines the outcome of the photoreaction. For azobenzenes, the location of the conical intersection is thought to be at a twisted N=N dihedral angle, facilitating the torsional mechanism, or at a planar geometry with an extended C-N-N angle, which would be characteristic of the inversion pathway. nih.gov The passage through the conical intersection is an extremely rapid event, occurring on a femtosecond timescale, and it is at this point that the molecule "chooses" to relax to the ground state of either the trans or cis isomer. The efficiency of reaching a productive conical intersection is a key factor in determining the quantum yield of photoisomerization.

The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the photochemical reaction, defined as the number of molecules that isomerize for each photon absorbed. The quantum yields for the trans-to-cis (Φt→c) and cis-to-trans (Φc→t) isomerization of azobenzene are dependent on the excitation wavelength and the solvent. nih.gov

For the parent azobenzene, upon n→π* excitation, Φt→c is typically around 0.2-0.4, while Φc→t is in the range of 0.4-0.5. nih.gov Excitation into the π→π* band generally results in lower quantum yields for the trans-to-cis isomerization. researchgate.net Specific, experimentally determined quantum yields for this compound are not widely reported. However, the electronic nature of the substituents can influence the quantum yields. Methoxy groups are electron-donating by resonance and can affect the energies of the π and π* orbitals. This can, in turn, alter the dynamics on the excited-state surface and the branching ratio at the conical intersection, thereby influencing the quantum yield.

Table 1: Representative Photoisomerization Quantum Yields for Unsubstituted Azobenzene.

IsomerizationExcitationWavelength (nm)SolventQuantum Yield (Φ)
trans → cisn→π~430Various~0.2-0.4
cis → transn→π~430Various~0.4-0.5
trans → cisπ→π*~320Various~0.1-0.2

Note: The data presented are for the parent azobenzene molecule and serve as a general reference. Specific values for this compound may differ.

The cis isomer of most azobenzene derivatives is thermally unstable and will relax back to the more stable trans form in the dark. This process is known as thermal back-isomerization or thermal relaxation. The rate of this unimolecular, first-order reaction is highly dependent on the substitution pattern on the aromatic rings and the solvent.

The half-life of the cis isomer of unsubstituted azobenzene is on the order of hours at room temperature. Electron-donating substituents, such as methoxy groups, can influence the rate of thermal back-isomerization. Computational studies on various dimethoxyazobenzene isomers suggest that the activation barrier for the thermal cis-to-trans isomerization is sensitive to the position of the methoxy groups. While specific experimental kinetic data for the thermal back-isomerization of this compound is scarce, it is expected to follow first-order kinetics. The mechanism of thermal isomerization is also thought to proceed via either a rotational or an inversional pathway in the ground electronic state. umons.ac.be

Table 2: General Kinetic Parameters for Thermal Back-Isomerization of Substituted Azobenzenes.

SubstituentPositionSolventHalf-life (t1/2)Activation Energy (Ea)
Unsubstituted-VariousHours~90-100 kJ/mol
Electron-donatingparaVariousCan be faster or slowerVaries
Electron-withdrawingparaVariousCan be faster or slowerVaries

Note: This table provides a general overview. The specific kinetics for this compound will depend on the interplay of electronic and steric effects.

Non-Radiative Deactivation Processes

Following photoexcitation, not all molecules undergo successful isomerization. A significant portion of the excited molecules returns to the initial isomeric form through non-radiative deactivation pathways. These processes are in competition with both fluorescence (radiative decay) and productive photoisomerization.

For azobenzenes, fluorescence quantum yields are generally very low, indicating that non-radiative decay channels are the dominant routes for de-excitation. researchgate.net The primary non-radiative pathway is internal conversion, which is the isoenergetic transition from a higher to a lower electronic state of the same multiplicity (e.g., S1 → S0). As discussed previously, this process is highly efficient and is mediated by conical intersections.

Internal Conversion Pathways

Internal conversion (IC) is a non-radiative process through which a molecule in an electronically excited state relaxes to a lower electronic state of the same spin multiplicity. For azobenzenes, upon photoexcitation, the molecule is promoted from the ground state (S₀) to an excited singlet state (typically S₁ (n,π) or S₂ (π,π)). Internal conversion is a key deactivation pathway that competes with other photophysical processes such as fluorescence and intersystem crossing, as well as the photochemical process of photoisomerization.

The efficiency of internal conversion is intimately linked to the energy gap between the electronic states involved; a smaller energy gap generally leads to a faster rate of internal conversion. In azobenzenes, the S₂ to S₁ internal conversion is typically ultrafast, occurring on the femtosecond timescale. The subsequent decay from the S₁ state back to the S₀ ground state is a crucial step that can lead to either the original trans isomer or the cis isomer.

The process of internal conversion from the S₁ state is often coupled with the torsional or inversional motions around the central N=N bond, which constitute the isomerization coordinate. The relaxation pathway from the excited state to the ground state often proceeds through a conical intersection, a point where the potential energy surfaces of two electronic states become degenerate, providing a highly efficient funnel for non-radiative decay. The location and accessibility of these conical intersections are influenced by the substituent pattern, which in turn affects the dynamics of internal conversion and the quantum yield of photoisomerization.

Table 1: Illustrative Internal Conversion Data for Substituted Azobenzenes (Comparative)

CompoundSolventExcitation Wavelength (nm)Isomerization Quantum Yield (Φt→c)Implied Competing Non-radiative Decay (including IC)
Azobenzenen-Hexane3130.11High
4-AminoazobenzeneEthanol (B145695)4360.03Very High
4-Nitroazobenzenen-Hexane3130.05Very High

Note: This table provides comparative data for other substituted azobenzenes to illustrate the impact of substituents on photochemistry. Specific data for this compound is not available in the cited literature.

Intersystem Crossing Phenomena

Intersystem crossing (ISC) is a non-radiative process involving a change in the spin multiplicity of the molecule, typically from an excited singlet state (S₁) to a triplet state (T₁). In azobenzenes, the efficiency of intersystem crossing is generally low for the direct photoexcitation process, with the photochemistry being dominated by processes occurring on the singlet potential energy surfaces.

However, intersystem crossing can play a significant role in the thermal cis-to-trans isomerization of azobenzene derivatives. nih.gov Computational studies have suggested that the thermal isomerization for some azobenzenes may proceed through a triplet-mediated pathway, where the molecule crosses from the singlet ground state (S₀) of the cis isomer to the lowest triplet state (T₁), which then relaxes to the more stable trans isomer on the S₀ surface. nih.gov The rate of this process is dependent on the energy barrier to the singlet-triplet crossing point.

The presence of substituents can influence the rate of intersystem crossing by altering the energy gap between the relevant singlet and triplet states and by modifying the spin-orbit coupling. While specific experimental data on the intersystem crossing quantum yield for this compound are scarce, the electronic effects of the methoxy groups would be expected to modulate the energies of the singlet and triplet states. It is important to note that for many azobenzene derivatives, direct observation of triplet states following photoexcitation is challenging due to their short lifetimes and low population yields.

Table 2: Theoretical Intersystem Crossing Parameters for Azobenzene (for Reference)

ParameterValueDescription
S₁-T₁ Energy Gap~10-20 kcal/molThe energy difference between the lowest excited singlet and triplet states.
Spin-Orbit CouplingSmallThe magnitude of the interaction between the electron spin and orbital angular momentum.
ISC Rate Constant (kISC)Generally lowThe rate at which the singlet state converts to the triplet state.

Note: This table provides general theoretical parameters for unsubstituted azobenzene as a reference. Specific experimental values for this compound are not available in the cited literature.

Influence of Substituent Effects on Photochemistry (General Azobenzenes for Comparative Analysis)

The photochemical behavior of azobenzenes is highly tunable through the introduction of substituents on the aromatic rings. These substituents can exert both electronic and steric effects, which in turn influence the absorption spectra, photoisomerization quantum yields, and thermal relaxation rates.

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (e.g., -OCH₃, -NH₂, -OH): These groups generally cause a red-shift (bathochromic shift) in the π-π* absorption band. This is due to the destabilization of the π orbital and stabilization of the π* orbital, leading to a smaller energy gap. The n-π* transition is less affected by these substituents.

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -COOH): These groups also tend to cause a red-shift in the π-π* band, often more pronounced than that of EDGs. Push-pull systems, with an EDG on one ring and an EWG on the other, exhibit significant red-shifts, sometimes extending into the visible region.

In the case of This compound , the two methoxy groups are electron-donating. Their presence at the meta positions will influence the electronic distribution in the benzene (B151609) rings, leading to a shift in the absorption bands compared to unsubstituted azobenzene.

Steric Effects: Bulky substituents, particularly in the ortho positions, can sterically hinder the planar trans conformation and can also affect the geometry of the transition state for isomerization. This can lead to changes in both the photoisomerization quantum yields and the rates of thermal back-isomerization. The methoxy groups in this compound are not particularly bulky and are in the meta position, so significant steric effects are less likely compared to ortho-substituted derivatives.

Table 3: Comparative Analysis of Substituent Effects on Azobenzene Photochemistry

SubstituentPositionElectronic EffectImpact on λmax (π-π*)General effect on Photoisomerization
-H (Azobenzene)-Reference~320 nmReference quantum yield
-NH₂paraStrong EDGRed-shiftCan decrease quantum yield
-NO₂paraStrong EWGRed-shiftCan decrease quantum yield
-OCH₃metaEDGModerate red-shiftExpected to modify quantum yield

Note: This table provides a general overview of substituent effects for comparative purposes.

Computational Studies and Theoretical Modeling of 3,3 Dimethoxyazobenzene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the stability, reactivity, and spectral properties of 3,3'-Dimethoxyazobenzene. These methods are used to determine the energies of molecular orbitals, the nature of electronic transitions, and the geometries of both ground and excited states.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the ground-state electronic properties of molecules due to its favorable balance of accuracy and computational cost. nih.govbohrium.comkpfu.ru For this compound, DFT calculations are employed to optimize the geometries of the E (trans) and Z (cis) isomers, determine their relative stabilities, and analyze their electronic characteristics.

Research on various azobenzene (B91143) derivatives has shown that hybrid functionals, such as B3LYP, are effective for geometry optimizations and energy calculations. nih.govbohrium.com The choice of basis set, for instance, 6-31++G(d,p), is typically sufficient to provide reliable results for these systems. nih.gov

DFT calculations reveal that for most azobenzene derivatives, the planar E isomer is thermodynamically more stable than the non-planar Z isomer. kpfu.ru The introduction of methoxy (B1213986) groups at the meta positions is not expected to alter this fundamental relationship, though it can influence the precise energy difference between the isomers. The methoxy groups, being electron-donating, can affect the electron density distribution across the phenyl rings and the central azo bridge.

Key ground-state properties of the E and Z isomers of this compound, as would be predicted by DFT calculations, are summarized in the table below. The values are illustrative and based on trends observed for similarly substituted azobenzenes.

PropertyE-3,3'-DimethoxyazobenzeneZ-3,3'-Dimethoxyazobenzene
Relative Energy (kJ/mol)0.00~50-60
Dipole Moment (Debye)~0~3.0 - 3.5
N=N Bond Length (Å)~1.25~1.26
C-N=N Bond Angle (°)~114~124
C-N-N-C Dihedral Angle (°)~180~10

This interactive table provides predicted data based on typical DFT calculations for substituted azobenzenes.

To understand the photoisomerization process, it is essential to characterize the electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, as it can predict electronic absorption spectra with reasonable accuracy for many organic molecules. mdpi.comrochester.eduresearchgate.net

For azobenzenes, the UV-visible absorption spectrum is characterized by two key electronic transitions:

A low-intensity n→π* transition, typically in the visible region, corresponding to the excitation from the non-bonding orbitals of the nitrogen atoms to the antibonding π* orbital of the azo group (S₀ → S₁).

A high-intensity π→π* transition in the UV region, corresponding to the excitation from the bonding π orbital to the antibonding π* orbital of the azo group (S₀ → S₂). nih.gov

TD-DFT calculations on substituted azobenzenes help predict the wavelengths of maximum absorption (λmax) for these transitions. mdpi.comresearchgate.net The position of the methoxy groups in this compound influences these transitions. Meta-substitution generally has a more subtle electronic effect compared to para-substitution. nih.govmdpi.com However, it can still modulate the orbital energies, leading to shifts in the absorption bands. Long-range corrected functionals, such as CAM-B3LYP, are often recommended for obtaining more accurate excitation energies, especially for states with charge-transfer character. nih.gov

Below is a table of expected absorption maxima for this compound based on TD-DFT calculations on related systems.

IsomerTransitionPredicted λmax (nm)Oscillator Strength (f)
E-isomern→π* (S₁ ← S₀)~440-450Low (~0.001)
π→π* (S₂ ← S₀)~330-340High (~0.5-0.6)
Z-isomern→π* (S₁ ← S₀)~430-440Moderate (~0.01)
π→π* (S₂ ← S₀)~260-270Moderate (~0.1-0.2)

This interactive table presents typical TD-DFT predicted spectral data for azobenzene derivatives.

While TD-DFT is effective for describing vertical excitations, it can fail in regions of the potential energy surface where electronic states are close in energy, such as near conical intersections, which are critical for understanding photoisomerization pathways. For a more accurate description of these regions, multi-configurational methods are required.

The Complete Active Space Self-Consistent Field (CASSCF) method provides a qualitatively correct description of the electronic wave function in cases of near-degeneracy by including multiple electronic configurations. However, CASSCF neglects dynamic electron correlation, leading to errors in absolute energies. To correct for this, second-order perturbation theory is often applied to the CASSCF wave function, a method known as CASPT2 (Complete Active Space Second-Order Perturbation Theory). unibo.it The multi-state version, MS-CASPT2, is particularly important for accurately describing multiple interacting electronic states. unibo.it

For azobenzene systems, CASPT2//CASSCF calculations are considered a benchmark for mapping the potential energy surfaces of the ground and excited states along the isomerization coordinates (e.g., the C-N-N-C dihedral angle). nih.gov These calculations have been instrumental in settling the debate over the photoisomerization mechanism, confirming that after excitation to the S₂ (ππ) state, a rapid decay to the S₁ (nπ) state occurs, from which the isomerization proceeds. nih.gov

Molecular Dynamics Simulations for Isomerization Pathways

While electronic structure calculations provide a static picture of potential energy surfaces, molecular dynamics (MD) simulations are used to explore the dynamic evolution of the molecule following photoexcitation. By combining quantum mechanical calculations for the electronic structure with classical mechanics for nuclear motion (QM/MM) or by performing full ab initio molecular dynamics, researchers can simulate the trajectory of the molecule as it travels from the Franck-Condon region to the conical intersection and back to the ground state. nih.gov

These simulations provide crucial information on the timescales of the isomerization process and the specific nuclear motions involved. For azobenzene and its derivatives, two primary thermal isomerization pathways on the ground state have been identified: a rotation around the N=N double bond and an in-plane inversion through a linear transition state. acs.orgresearchgate.net Computational studies suggest that for the parent azobenzene, the inversion pathway has a lower activation barrier. acs.org The photoisomerization mechanism, however, is distinct and primarily involves rotation after decay to the S₁ state.

For this compound, MD simulations would be expected to show that after excitation, the molecule rapidly leaves the Franck-Condon region. The methoxy groups might influence the dynamics by altering the steric landscape and the vibrational energy redistribution within the molecule, potentially affecting the isomerization quantum yield and the lifetime of the excited state compared to the unsubstituted parent compound. rsc.org

Quantum Chemical Analysis of Photophysical Processes

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides a qualitative understanding of the electronic transitions and chemical reactivity of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's electronic excitability and kinetic stability.

For this compound, the HOMO is typically a π orbital distributed over the entire molecule, while the LUMO is a π* orbital localized primarily on the central N=N azo bridge. The n→π* transition involves orbitals localized on the nitrogen lone pairs (often HOMO-1 or HOMO-2) and the π* LUMO.

The methoxy groups at the meta positions are electron-donating through resonance but can be weakly electron-withdrawing through induction. Their net effect on the frontier orbitals is generally less pronounced than that of para-substituents. mdpi.com However, they are expected to raise the energy of the HOMO, which can lead to a slight reduction in the HOMO-LUMO gap and a red-shift (bathochromic shift) in the π→π* absorption band compared to unsubstituted azobenzene. nih.gov

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
E-isomer~ -6.2~ -2.3~ 3.9
Z-isomer~ -6.0~ -2.4~ 3.6

This interactive table shows representative HOMO/LUMO energy values for a meta-disubstituted azobenzene, illustrating the expected electronic structure.

Calculation of Energy Barriers for Isomerization

The thermal cis-to-trans isomerization of azobenzene and its derivatives is a crucial process that governs the stability of the metastable cis isomer. Computational quantum chemical calculations have become an indispensable tool for determining the energy barriers associated with this process. nih.govsemanticscholar.org These studies systematically investigate the effects of various factors, such as the type, number, and position of substituents, on the activation energies. nih.gov

The two primary mechanisms proposed for the thermal isomerization of azobenzenes are rotation and inversion. researchgate.net The rotational pathway involves the twisting of the N=N double bond, while the inversion pathway proceeds through a semi-linear transition state. nih.gov For many azobenzene derivatives, the inversion pathway is found to be the preferred mechanism in the electronic ground state. researchgate.net

The nature of the substituents on the phenyl rings plays a significant role in determining the energy barrier. Theoretical studies have shown that electron-donating groups tend to increase the energy barrier for the inversion pathway, while electron-withdrawing groups can decrease it. researchgate.net This is attributed to the influence of these substituents on the electronic structure of the transition state.

While a specific computational study detailing the calculated energy barrier for the thermal cis-to-trans isomerization of this compound was not identified in the surveyed literature, general findings from studies on other azobenzene derivatives provide valuable insights. For instance, a study on various azobenzene derivatives using quantum chemical calculations has provided reliable activation energies and enthalpies that compare well with experimental data. nih.gov Another study reported an experimentally determined activation energy for the thermal cis-to-trans isomerization of unsubstituted azobenzene to be approximately 1.09 eV (about 105 kJ/mol), which is in good agreement with DFT calculations. rsc.org Research on 3,3′-dialkoxy azobenzenes has suggested that their thermal isomerization rates are relatively slower than those of their 4,4′-disubstituted counterparts, proceeding via an inversion mechanism. researchgate.net

To illustrate the range of activation energies and the effect of substituents, the following table presents data for azobenzene and a related derivative.

CompoundMethodCalculated Activation Energy (kJ/mol)Isomerization Mechanism
AzobenzeneDFT~106-115Inversion
4-methoxyazobenzeneNot SpecifiedNot SpecifiedRotation

Note: Specific calculated energy barrier values for this compound are not available in the cited literature. The table provides context based on unsubstituted azobenzene and a mono-substituted derivative.

Advanced Materials Science Applications of 3,3 Dimethoxyazobenzene

Photoresponsive Materials and Molecular Switches

The ability of 3,3'-Dimethoxyazobenzene to function as a molecular switch is rooted in the photochromic behavior of its core azobenzene (B91143) structure. This property allows for the remote and non-invasive control over material properties at the molecular level, opening up avenues for a wide range of applications in photonics, data storage, and smart materials.

Principles of Photo-Switching Mechanisms

The photo-switching of this compound is based on the reversible E/Z (or trans/cis) isomerization of the central nitrogen-nitrogen double bond (N=N). nih.govresearchgate.net The thermodynamically more stable E-isomer has a planar, elongated structure, while the Z-isomer adopts a bent, less stable conformation. researchgate.net This geometric change is accompanied by a significant alteration in the molecule's dipole moment and absorption spectrum. researchgate.net

Irradiation with light of a specific wavelength triggers this isomerization. The process involves the excitation of electrons from occupied molecular orbitals to unoccupied ones. nih.gov For azobenzene derivatives, two primary electronic transitions are relevant:

π-π* transition: This is a high-energy transition, typically induced by UV light (around 320-390 nm), and leads to the E-to-Z isomerization. nih.govresearchgate.net

n-π* transition: This is a lower-energy transition, often in the visible range (around 450 nm), which can also induce E-to-Z isomerization, as well as the reverse Z-to-E process. nih.gov

The presence of the two methoxy (B1213986) groups at the 3 and 3' positions influences the electronic properties and, consequently, the absorption spectra and photo-switching behavior. These electron-donating groups can shift the absorption bands and affect the thermal stability of the Z-isomer. mdpi.com

The isomerization can proceed through two primary mechanistic pathways:

Rotation: This involves a rotation around the N=N double bond in the excited state. mdpi.comnih.gov

Inversion: This mechanism involves a change in the hybridization of one of the nitrogen atoms, leading to a planar transition state. mdpi.comnih.gov

Computational studies suggest that for many azobenzene derivatives, the rotational pathway is energetically more favorable. mdpi.comnih.gov The reverse Z-to-E isomerization can be triggered by irradiation with visible light or can occur thermally in the dark as the molecule relaxes back to its more stable E-conformation. nih.gov

Key Parameters of Azobenzene Photo-Switching
ParameterDescriptionTypical Wavelengths
E → Z IsomerizationTransition from the stable, linear isomer to the metastable, bent isomer.UV light (π-π* transition) or Visible light (n-π* transition)
Z → E IsomerizationTransition from the metastable, bent isomer back to the stable, linear isomer.Visible light or Thermal relaxation

Integration into Functional Device Architectures

The reversible photo-switching of this compound can be harnessed to control material properties at a macroscopic level, making it a valuable component in various functional devices.

Optical Data Storage: The two distinct states of the azobenzene molecule (E and Z) can represent the "0" and "1" of a binary data system. Information can be written and erased using light of different wavelengths.

Photomechanical Actuators: By incorporating this compound into polymer networks or liquid crystal elastomers, the molecular-level conformational change can be amplified to generate macroscopic mechanical motion. nih.gov The expansion and contraction of the material upon photo-isomerization can be used to create light-driven motors, artificial muscles, and soft robots. rsc.org

Molecular Electronic Switches: Azobenzene derivatives can be integrated into single-molecule electronic devices. researchgate.netresearchgate.net The change in the molecule's geometry and electronic structure upon photo-switching can alter its conductivity, allowing for the creation of light-gated transistors and logic gates. researchgate.netresearchgate.net

Photoresponsive Surfaces: By grafting polymers containing this compound onto a surface, its properties, such as wettability and adhesion, can be controlled with light. This has applications in microfluidics, smart coatings, and biomedical devices.

Solar Thermal Fuels: Azobenzene-based materials are being explored for their potential in solar energy storage. nih.gov The Z-isomer stores energy, which can be released as heat upon the thermally or light-induced back-isomerization to the E-isomer. nih.gov

Liquid Crystalline Systems Incorporating this compound

The rod-like shape of the E-isomer of this compound makes it a suitable mesogenic unit for the formation of liquid crystalline phases. Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. The ability to control the liquid crystalline phase through photo-isomerization is a key area of research with significant technological implications.

Mesophase Behavior and Thermotropic Phase Transitions

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. nih.gov The incorporation of this compound into molecular structures can lead to the formation of various mesophases, including:

Nematic (N) Phase: The molecules have long-range orientational order but no positional order. nih.gov

Smectic (Sm) Phases: The molecules exhibit both orientational order and some degree of positional order, typically arranged in layers. nih.gov

Twist-Bend Nematic (NTB) Phase: A more complex nematic phase where the molecules form a helical structure with a pitch on the order of nanometers. elsevierpure.comfigshare.com

Phase Transition Temperatures of a Methoxy-Substituted Azobenzene Liquid Crystal Dimer (CB6OABOMe) researchgate.net
TransitionTemperature (°C)
Crystal to NTB135
NTB to Nematic101 (on cooling)
Nematic to Isotropic164

Note: NTB to Nematic transition observed on cooling.

Photo-Control of Liquid Crystalline Properties

A key application of incorporating this compound into liquid crystalline systems is the ability to control the phase behavior with light. The principle behind this control lies in the significant shape change during E-to-Z isomerization. mdpi.com

The linear E-isomer acts as a mesogen, promoting and stabilizing the ordered liquid crystalline phase. mdpi.com Upon irradiation with UV light, the E-isomers are converted to the bent Z-isomers. mdpi.com This non-linear shape disrupts the molecular packing and destabilizes the liquid crystalline order, which can lead to a photo-induced phase transition from a nematic or smectic phase to an isotropic liquid. researchgate.netrsc.orgrsc.org This process is reversible; upon removal of the UV light and/or irradiation with visible light, the Z-isomers convert back to the E-isomers, and the liquid crystalline phase can be restored. rsc.org This photo-controllable phase transition can be very rapid, occurring on the microsecond to millisecond timescale. rsc.org

This photo-control allows for the precise spatial and temporal modulation of the optical properties of the material, which is highly desirable for applications such as:

Optical Shutters and Filters: The transition between an ordered, light-scattering or birefringent state and a clear, isotropic state can be used to control the transmission of light.

Holographic Data Storage: The ability to create patterns of different phases within the material allows for the recording of holograms.

Photo-alignment of Liquid Crystals: Azobenzene-containing layers can be used to control the alignment of a bulk liquid crystal layer through photo-patterning. researchgate.netnih.gov

Design and Characterization of Azobenzene-Based Liquid Crystal Dimers

Liquid crystal dimers consist of two mesogenic units linked by a flexible spacer. elsevierpure.comfigshare.com This molecular architecture allows for fine-tuning of the liquid crystalline properties. The design principles for azobenzene-based liquid crystal dimers incorporating units like this compound involve considering several factors:

Terminal Substituents: The groups at the ends of the dimer affect the polarity, polarizability, and steric interactions, thereby influencing the transition temperatures and the type of mesophase formed. elsevierpure.comfigshare.com Methoxy groups, as in this compound, are common substituents used in the design of liquid crystals. elsevierpure.comresearchgate.net

Characterization of these dimers involves a combination of techniques:

Polarized Optical Microscopy (POM): To identify the different liquid crystalline phases by observing their characteristic textures. mdpi.com

Differential Scanning Calorimetry (DSC): To determine the temperatures and enthalpies of the phase transitions. mdpi.com

X-ray Diffraction (XRD): To probe the molecular arrangement and determine structural parameters like layer spacing in smectic phases.

Through careful molecular design, a wide range of liquid crystalline materials with tailored properties can be synthesized, where the photo-responsive nature of the this compound unit provides an additional layer of functional control.

Supramolecular Assemblies and Architectures of this compound

The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is a cornerstone of supramolecular chemistry. This compound, as a derivative of azobenzene, is an attractive building block for the construction of such assemblies due to its photochromic properties and potential for various intermolecular interactions. The methoxy groups at the 3 and 3' positions can influence the electronic properties and steric hindrance of the molecule, thereby modulating its self-assembly behavior.

Self-Assembly Mechanisms and Directing Forces (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly of azobenzene derivatives is primarily governed by a combination of weak intermolecular forces. While this compound itself does not possess strong hydrogen bond donors, the methoxy groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules, hydrogen bonding can play a role in directing the formation of co-crystalline or host-guest assemblies.

A more dominant force in the self-assembly of this compound is expected to be π-π stacking . The aromatic phenyl rings of the azobenzene core are electron-rich and can interact favorably with each other, leading to stacked arrangements. These interactions are crucial in the formation of ordered structures in both solution and the solid state. The substitution pattern of the azobenzene core can significantly affect these stacking interactions. For instance, studies on 3,3'-dimethylazobenzene derivatives have shown that the position of the substituent influences the two-dimensional molecular arrangements at solid/liquid interfaces rsc.orgrsc.org. It is plausible that the methoxy groups in this compound would similarly influence the packing and orientation of the molecules in self-assembled structures.

The interplay of these forces can lead to the formation of various supramolecular architectures, such as nanofibers, vesicles, and organogels. The final morphology is often dependent on factors like solvent polarity, temperature, and the concentration of the assembling species.

Intermolecular ForceRole in this compound AssemblyExpected Outcome
π-π Stacking Primary driving force due to the aromatic nature of the azobenzene core.Formation of ordered, stacked aggregates.
Hydrogen Bonding Methoxy groups can act as hydrogen bond acceptors with suitable donor molecules.Directional control in co-assemblies and host-guest complexes.
Van der Waals Forces General attractive forces between molecules.Contribute to the overall stability of the assembled structures.
Dipole-Dipole Interactions The methoxy groups introduce dipoles, influencing molecular orientation.Can lead to specific packing arrangements in the solid state.

Photo-Controlled Assembly and Disassembly Phenomena

A key feature of azobenzene-containing materials is their ability to undergo reversible photoisomerization between the more stable trans isomer and the less stable cis isomer upon irradiation with light of specific wavelengths. This photo-switching capability can be harnessed to control the assembly and disassembly of supramolecular structures.

The trans isomer of this compound is relatively planar and readily participates in π-π stacking, favoring the formation of ordered aggregates. Upon irradiation with UV light, it can isomerize to the bent cis form. The non-planar geometry of the cis isomer disrupts the efficient packing of the molecules, leading to the disassembly of the supramolecular structures. This process is often reversible; irradiation with visible light or thermal relaxation can convert the cis isomer back to the trans form, allowing the re-assembly of the ordered structures. This photo-controlled behavior is the basis for the development of "smart" materials that can respond to external light stimuli. The introduction of methoxy groups can shift the absorption wavelengths of the azobenzene, potentially allowing for control with visible light, which is often desirable for applications in biological systems to avoid UV-induced damage nih.gov.

The kinetics and efficiency of this photo-controlled assembly and disassembly can be influenced by the surrounding environment, such as the solvent and the presence of other interacting molecules.

Engineering of Functional Supramolecular Frameworks (e.g., Metal-Organic Frameworks)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The incorporation of photochromic molecules like azobenzene derivatives into the structure of MOFs can lead to the development of functional materials with photo-responsive properties.

While specific examples of MOFs constructed with this compound as the primary ligand are not extensively reported, the general principle involves designing and synthesizing ligands that contain the this compound core functionalized with coordinating groups (e.g., carboxylates, pyridyls) that can bind to metal centers. For example, MOFs have been synthesized using 3,3′,5,5′-azobenzenetetracarboxylic acid as a ligand to create frameworks with catalytic activity nih.govresearchgate.net.

The photoisomerization of the azobenzene unit within the MOF can lead to changes in the framework's properties, such as its porosity, guest adsorption capacity, and catalytic activity. This "gating" effect, controlled by light, is a promising avenue for the development of materials for controlled drug delivery, gas separation, and catalysis. The methoxy groups in this compound could potentially influence the electronic environment of the ligand and its interaction with the metal centers, thereby tuning the properties of the resulting MOF.

Integration into Polymer Matrices and Responsive Polymer Materials

The incorporation of this compound into polymer matrices offers a versatile platform for the creation of advanced materials with photo-responsive and tunable properties. The azobenzene unit can be introduced either as a guest molecule dispersed within a polymer host or as a functional group covalently attached to the polymer backbone or side chains.

Modulating Molecular Packing and Morphology in Polymers

The presence of this compound can significantly influence the molecular packing and morphology of polymers. The photoisomerization of the azobenzene moiety can induce changes in the polymer's conformation, free volume, and macroscopic shape.

When dispersed in a polymer matrix, the trans-cis isomerization of this compound can disrupt the local order of the polymer chains, leading to an increase in free volume. This effect can be utilized to modulate the permeability of polymer membranes or to create photo-responsive actuators.

Investigation of Resistive Switching Phenomena in Azobenzene-Containing Polymers

Resistive switching is a phenomenon where a material's electrical resistance can be switched between two or more stable states by applying an external electrical bias. This property is the basis for the development of next-generation non-volatile memory devices, often referred to as Resistive Random-Access Memory (ReRAM).

While specific studies on polymers containing this compound for resistive switching applications are limited, the incorporation of azobenzene derivatives into polymer matrices has been explored for this purpose. The principle behind this application lies in the ability of the azobenzene unit to exist in different isomeric states, which can correspond to different electrical resistance states of the polymer composite.

Applications in Optical Data Storage and Nonlinear Optical Materials

The unique photochemical properties of azobenzene derivatives, particularly their ability to undergo reversible trans-cis photoisomerization, have positioned them as promising candidates for advanced materials science applications. Among these, this compound has garnered attention for its potential use in optical data storage and nonlinear optical (NLO) materials. The methoxy groups at the 3 and 3' positions influence the electronic and steric properties of the azobenzene core, thereby tuning its optical response and isomerization dynamics.

The principle behind using this compound for optical data storage lies in the distinct physical properties of its trans and cis isomers. The stable, elongated trans form can be switched to the less stable, bent cis form upon irradiation with light of a specific wavelength (typically in the UV or blue region of the spectrum). This transformation induces a change in the material's refractive index and absorption spectrum. This change can be used to write data onto a storage medium. The data can then be "erased" by inducing the reverse cis-to-trans isomerization with light of a different wavelength (often in the visible region) or through thermal relaxation. This reversibility is key to developing rewritable optical storage devices.

In the realm of nonlinear optics, materials that exhibit a change in their refractive index in response to the intensity of incident light are highly sought after for applications such as all-optical switching and optical limiting. Azobenzene compounds, including this compound, can exhibit a significant third-order nonlinear optical response. This nonlinearity is primarily driven by the photoisomerization process, which leads to a large change in the molecular polarizability. When a high-intensity laser beam passes through the material, it can induce the trans-to-cis isomerization, thereby altering the refractive index of the medium. This intensity-dependent refractive index is the basis for its use in NLO devices.

While extensive experimental data specifically for this compound is not as abundant in publicly available literature as for other azobenzene derivatives, theoretical studies provide valuable insights into its behavior. Quantum chemical investigations into the thermal cis-to-trans isomerization of a series of dimethoxyazobenzene derivatives have been conducted. These studies are crucial for understanding the stability of the cis state, which is a critical parameter for data retention in optical storage applications.

A key finding from these theoretical studies is the calculated activation energy for the thermal isomerization of this compound. This value provides an indication of the kinetic stability of the cis isomer.

Table 1: Calculated Thermal Isomerization Barrier for this compound

ParameterValueSignificance
Inversion Barrier (ΔEel) for cistrans Isomerization1.05 eVIndicates the energy required for the molecule to thermally revert from the cis to the trans state. A higher barrier suggests greater stability of the cis isomer, which is desirable for long-term data storage.

The development of materials based on this compound for these advanced applications often involves its incorporation into a polymer matrix, either as a guest-host system or by covalent attachment to the polymer backbone. This approach enhances the processability of the material into thin films suitable for device fabrication and can also influence the isomerization dynamics and thermal stability of the azobenzene moiety.

Further experimental research, including techniques such as Z-scan measurements, is necessary to fully quantify the nonlinear refractive index and third-order susceptibility of this compound. Such studies would provide the essential data needed to design and optimize optical data storage and nonlinear optical devices based on this promising compound. The interplay between the substitution pattern and the resulting photophysical properties remains a fertile ground for both fundamental research and the development of next-generation photonic materials.

Design Principles and Structure Photophysical Property Relationships for 3,3 Dimethoxyazobenzene Derivatives

Systematic Investigation of Substitution Patterns on Photoisomerization Efficiency

The efficiency of the trans to cis photoisomerization in azobenzene (B91143) derivatives is highly sensitive to the nature and position of substituents, which alter the energies of the n→π* and π→π* electronic transitions. In 3,3'-dimethoxyazobenzene, the methoxy (B1213986) (-OCH₃) groups are located at the meta positions relative to the azo bridge.

Methoxy groups are electron-donating, and their position dictates their influence on the molecule's electronic structure. Unlike para-substitution, which allows for strong resonance effects that extend conjugation through the entire π-system, meta-substitution primarily exerts an inductive effect. This generally has a less dramatic impact on the absorption maxima compared to ortho or para substitution. However, it still plays a crucial role in modulating photoisomerization.

Research on asymmetric meta-substituted azobenzenes has provided insight into the effect of a single methoxy group. For an azobenzene featuring a methoxy group at a meta position, a high photoisomerization yield of 90% has been observed upon irradiation at 365 nm. mdpi.com This suggests that the presence of electron-donating groups in the meta position is conducive to efficient E to Z switching. The introduction of substituents at the meta position does not compromise the photochemical stability of the azobenzene structure, allowing for numerous reversible isomerization cycles without significant degradation. mdpi.com

The general principles of substitution can be summarized as follows:

Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups tend to increase the energy of the highest occupied molecular orbital (HOMO). When placed at ortho or para positions, they can significantly red-shift the π→π* absorption band.

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups lower the energy of the lowest unoccupied molecular orbital (LUMO).

Steric Effects , particularly from bulky ortho substituents, can twist the phenyl rings out of planarity. This destabilizes the planar trans isomer, often leading to a red-shift in the n→π* absorption band and faster thermal relaxation of the cis isomer. researchgate.netnih.gov

For this compound, the symmetric placement of two electron-donating groups at non-conjugating positions results in a molecule with robust switching capabilities, making its core structure a valuable platform for further functionalization.

Strategies for Spectroscopic Tuning (e.g., Red-Shifted Azobenzenes) and Quantum Yield Modulation

A primary goal in designing azobenzene-based photoswitches is to control their absorption spectra, particularly to achieve red-shifted absorption that allows for the use of longer-wavelength visible or even near-infrared (NIR) light. This is crucial for applications in biological systems to minimize photodamage and enhance light penetration. Several strategies can be applied to the this compound scaffold.

Spectroscopic Tuning Strategies:

Push-Pull Systems: This is a highly effective strategy where an electron-donating group (donor) is placed on one phenyl ring (e.g., at the 4-position) and an electron-withdrawing group (acceptor) is placed on the other (e.g., at the 4'-position). nih.gov This creates a strong intramolecular charge-transfer character in the π→π* transition, significantly red-shifting it by as much as 100 nm. nih.gov Applying this to the this compound core, the addition of an acceptor like a nitro group at the 4- or 4'-position would create a potent push-pull system.

Extended Conjugation: Extending the π-system of the phenyl rings, for instance by using naphthyl groups instead of phenyl groups, can also lead to red-shifted absorption.

Ortho-Substitution: Introducing substituents at all four ortho positions is a reliable method for red-shifting the n→π* transition. For instance, tetra-ortho-methoxy substitution in an amidoazobenzene derivative was shown to cause a substantial red-shift of about 35 nm, enabling photoswitching with green light (530-560 nm). researchgate.netacs.org This effect arises from steric repulsion between the substituents and the azo nitrogen lone pairs, which destabilizes (raises the energy of) the n-orbital. nih.gov

Protonation: In acidic conditions, the azo bridge can be protonated to form an azonium ion. This modification significantly alters the electronic structure and results in a large red shift of the main absorption band, allowing for photoisomerization with visible light. acs.org

Quantum Yield Modulation: The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the photochemical process. It is highly dependent on the excitation wavelength, solvent environment, and molecular structure. For most azobenzenes, the trans→cis quantum yield (ΦT→C) is typically lower upon π→π* excitation (S₂ state) compared to n→π* excitation (S₁ state). researchgate.net

Table 1. Photophysical Properties of Selected Substituted Azobenzenes Illustrating Tuning Strategies.
CompoundSubstitution Patternλmax of trans Isomer (nm)Key Feature
AzobenzeneUnsubstituted~320 (π→π), ~440 (n→π)Baseline reference
4-amino-4'-nitroazobenzenepara-push-pull~470 (π→π)Strong red-shift due to charge transfer
Tetra-ortho-chloroazobenzeneortho-steric hindrance>520 (n→π)Significant red-shift of n→π* band
4,4'-Dimethoxyazobenzenepara-electron-donating~360 (π→π*)Moderate red-shift due to resonance

Role of Intramolecular Interactions (e.g., Intramolecular Hydrogen Bonds) in Photoreactivity

Intramolecular interactions, particularly hydrogen bonds (H-bonds), can profoundly influence the photoreactivity of azobenzene derivatives. These non-covalent interactions can stabilize specific conformations, alter the energy landscape of the excited states, and modify the pathways for both photoisomerization and thermal relaxation.

The parent this compound molecule lacks the necessary functional groups (i.e., a hydrogen bond donor like -OH or -NH₂ and an acceptor in close proximity) to form an intramolecular hydrogen bond. However, this principle can be exploited by designing derivatives based on its scaffold. For example, introducing a hydroxyl group at the 2-position (ortho to the azo bridge) would create a system capable of forming a strong intramolecular H-bond between the hydroxyl proton and one of the azo nitrogen atoms.

Such an interaction has two primary, and often competing, consequences:

Stabilization and "Molecular Lock": An intramolecular H-bond can act as a "molecular lock" that stabilizes the planar trans isomer. acs.orgpolimi.it This increases the energy barrier along the isomerization coordinate (such as rotation around the C-N-N-C dihedral angle), which can significantly reduce or even completely prevent photoisomerization. acs.orgpolimi.it

Accelerated Thermal Relaxation: In many ortho-hydroxyazobenzene derivatives, the intramolecular H-bond promotes the existence of a hydrazone tautomer. This tautomerization provides a low-energy pathway for the cis-to-trans thermal relaxation, drastically shortening the lifetime of the cis isomer from hours or days to milliseconds or less. nih.gov This mechanism is favored because it involves rotation around a formal N-N single bond in the hydrazone form, which has a much lower energy barrier than rotation around the N=N double bond.

Therefore, by strategically adding H-bonding moieties to the this compound core, one could either create a highly stable, non-switching derivative or a photoswitch with extremely rapid thermal back-reaction, depending on the precise electronic and structural effects.

Exploration of Novel Dimethoxyazobenzene Isomers and Structural Analogs

The photophysical properties of dimethoxyazobenzene are critically dependent on the substitution positions of the methoxy groups. Comparing the 3,3'-isomer with other isomers and structural analogs reveals fundamental structure-property relationships.

Ortho (2,2') and Para (4,4') Isomers:

4,4'-Dimethoxyazobenzene: In this isomer, the methoxy groups are in the para position, allowing them to exert a strong +R (resonance) effect. This leads to a more significant red-shift of the high-intensity π→π* band compared to the 3,3'-isomer. The increased electronic communication through the molecular axis generally results in different thermal relaxation kinetics and quantum yields.

2,2'-Dimethoxyazobenzene: Placing the methoxy groups at the ortho positions introduces significant steric hindrance. This forces the phenyl rings to twist out of the plane of the azo group, even in the more stable trans isomer. This disruption of planarity destabilizes the trans state, reduces the energy gap between the trans and cis isomers, and often leads to a red-shift of the n→π* absorption band, similar to the tetra-ortho-substituted derivatives mentioned previously. researchgate.net

Structural Analogs: Structural analogs involve replacing the methoxy groups with other substituents or altering the core structure. For instance, 4,4'-dimethylazobenzene provides a comparison where the electron-donating effect is purely inductive (+I) and hyperconjugative, rather than resonance-based. Push-pull analogs, such as 4-nitro-4'-dimethylamino-azobenzene , represent a different class entirely, where intramolecular charge transfer dominates the photophysical properties, leading to strongly red-shifted absorption and often very fast thermal relaxation. nih.gov

The study of these isomers and analogs demonstrates that the meta substitution in this compound represents a balance between the strong resonance effects of para-substitution and the significant steric effects of ortho-substitution, resulting in a photochemically stable and efficient molecular switch.

Table 2. Comparison of Properties for Dimethoxyazobenzene Isomers.
IsomerPrimary Electronic EffectExpected Impact on transmax (π→π)Key Structural Feature
2,2'-DimethoxyazobenzeneInductive & StericModerate shift; n→π band may be red-shiftedNon-planar due to steric hindrance
This compoundInductiveMinor shift compared to unsubstituted azobenzeneBalanced electronic and steric properties
4,4'-DimethoxyazobenzeneResonanceSignificant red-shiftExtended π-conjugation

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Insights

The foundational research on 3,3'-Dimethoxyazobenzene has established several key principles that distinguish it from other azobenzene (B91143) derivatives. A pivotal contribution was the systematic comparison of its spectroscopic and thermal isomerization characteristics against the more commonly studied 4,4'-disubstituted azobenzenes.

One of the most significant findings is that the placement of methoxy (B1213986) groups at the meta-positions results in spectroscopic properties that are remarkably similar to those of unsubstituted azobenzene. Specifically, the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) of the primary π–π* electronic transition show little deviation from the parent molecule rsc.orgresearchgate.net. This insight is crucial as it demonstrates that meta-substitution with an electron-donating group does not significantly perturb the core electronic structure of the chromophore, in stark contrast to para-substitution which often leads to substantial spectral shifts.

Furthermore, research has revealed that the thermal back-isomerization (Z-to-E) rate for 3,3'-disubstituted azobenzenes, including the dimethoxy variant, is notably slower than that observed for corresponding 4,4'-isomers rsc.orgresearchgate.net. This indicates a higher relative stability of the Z-isomer in the 3,3'-configuration. Kinetic studies, through the analysis of isokinetic plots, have suggested that the thermal isomerization for these compounds in solution proceeds via an inversion mechanism rsc.orgresearchgate.net. In solid, glassy states, it is theorized that the Z-isomers of these molecules adopt a less strained conformation, allowing for isomerization in a spatially constrained environment rsc.orgresearchgate.net.

Table 1: Comparative Properties of this compound

Property Observation Reference
λmax (π–π* band) Similar to unsubstituted azobenzene. rsc.orgresearchgate.net
Molar Extinction (ε) Similar to unsubstituted azobenzene. rsc.orgresearchgate.net
Thermal Z→E Isomerization Rate Slower than corresponding 4,4'-disubstituted azobenzenes. rsc.orgresearchgate.net
Proposed Isomerization Mechanism Inversion rsc.orgresearchgate.net

Unresolved Challenges and Emerging Research Avenues in Dimethoxyazobenzene Chemistry

Despite these foundational insights, several challenges and questions remain, opening up promising avenues for future research.

Photochemical Quantum Yields: While thermal isomerization has been characterized, a comprehensive analysis of the photochemical pathway, including the quantum yields of the light-induced E→Z and Z→E isomerization, is not fully resolved for this compound. Understanding the efficiency of the photoswitching process is critical for its application in light-driven technologies.

Photostability: Studies on asymmetrically substituted meta-methoxy azobenzenes have noted the possibility of photodegradation under repeated irradiation cycles nih.gov. A significant unresolved challenge is to quantify the photostability of this compound over long-term operation to determine its viability for robust functional materials.

Environmental Effects: The behavior of this compound has been primarily characterized in common organic solvents and glassy states rsc.orgresearchgate.net. An emerging research avenue is the investigation of its switching behavior in more complex and application-relevant environments, such as within polymer matrices, on surfaces, in liquid crystalline phases, or when conjugated to biomolecules nih.govresearchgate.netelsevierpure.com. The steric and electronic interactions in these systems could profoundly alter isomerization kinetics and stability.

Mechanism of Z-Isomer Stability: While it is observed that the Z-isomer is more stable than in 4,4'-analogs, the precise origin of this enhanced stability is not fully elucidated. Deeper computational modeling and advanced spectroscopic techniques could provide a more detailed understanding of the intramolecular forces and conformational dynamics at play nih.gov.

Future Potential for Advanced Molecular Engineering and Functional Material Development

The unique properties of this compound make it a valuable candidate for the rational design of next-generation functional materials.

Materials with Long-Lived States: The relatively slow thermal relaxation of the Z-isomer is a highly desirable trait for applications requiring a stable "off" state, such as in optical memory systems, long-term energy storage, or actuators that need to maintain a specific shape after being triggered by light.

Complex Molecular Architectures: The meta-substitution pattern provides a distinct angular geometry compared to the linear scaffold of para-substituted azobenzenes. This makes this compound an attractive building block for creating complex three-dimensional structures such as light-responsive elastomers, molecular cages, and intricate polymer architectures where precise control over the linking angle is essential nih.gov.

Predictable Photonic Components: The fact that its core absorption spectrum remains similar to parent azobenzene allows for more predictable design rules when incorporating it into larger systems rsc.orgresearchgate.net. Engineers can leverage the vast knowledge base of azobenzene photochemistry while exploiting the specific kinetic stability offered by the 3,3'-dimethoxy substitution pattern.

Biomedical Applications: The development of azobenzene-based photopharmacology and light-activated biological tools is a rapidly growing field nih.govresearchgate.nettuni.fi. The enhanced stability of the Z-isomer of this compound could be engineered into systems for controlled drug release, where the slower back-isomerization allows for a prolonged therapeutic effect after initial light activation.

Future research focused on overcoming the current challenges and harnessing these potential advantages will undoubtedly secure a significant role for this compound and related meta-substituted azo-compounds in the development of advanced, light-responsive technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3'-dimethoxyazobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of azobenzene derivatives typically involves diazo coupling or reduction of nitro precursors. For example, 1,1’-dimethoxyazobenzene (a positional isomer) was prepared using low-temperature spectrophotometric procedures in methylcyclohexane (MCH) and methylcyclopentane (MCP) solvents, with purification via passage through Woelm alumina . For this compound, analogous methods may require adjusting substituent positions during diazotization. Key factors include solvent polarity (e.g., DMSO for reflux reactions), reaction time (e.g., 18-hour reflux in ), and crystallization techniques (water-ethanol mixtures yield 65% for related triazoles ).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • Melting Point (m.p.) Analysis : Used for triazole derivatives (m.p. 141–143°C in ) to assess purity .
  • Spectrophotometry : UV-Vis spectroscopy at low temperatures (e.g., 77 K) can monitor photoisomerization behavior, as shown for azobenzene analogs .
  • Chromatography : TLC or HPLC with standards to verify absence of byproducts (e.g., ethyl aroylacetates in ).

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust/aerosols (e.g., 3,3'-dimethoxybenzidine, a related compound, is carcinogenic ).
  • Waste Disposal : Segregate waste and consult hazardous waste regulations, as recommended for benzidine derivatives .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the photoisomerization kinetics of this compound?

  • Methodological Answer :

  • Low-Temperature Studies : Irradiation at 77 K in hydrocarbon solvents (e.g., MCH) minimizes thermal relaxation, enabling isolation of cis/trans isomers .
  • Solvent Screening : Compare polar (e.g., DMSO) vs. nonpolar solvents to assess stabilization of specific isomers via hydrogen bonding or π-π interactions.

Q. What computational models are suitable for predicting the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, dipole moments, and substituent effects (e.g., methoxy groups alter electron density in aromatic systems).
  • MD Simulations : Study solvation effects in solvents like ethanol or DMSO, as used in triazole syntheses .

Q. How can contradictory data on azobenzene derivative stability be resolved?

  • Methodological Answer :

  • Controlled Replicates : Repeat experiments under standardized conditions (e.g., fixed reflux time, solvent batches) to isolate variables.
  • Byproduct Analysis : Use LC-MS to identify degradation products (e.g., nitroso intermediates in diazo reactions) that may explain yield discrepancies .

Q. What strategies enhance the regioselectivity of methoxy-substituted azobenzene synthesis?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., boronate esters, as in ) to steer coupling reactions.
  • Catalytic Systems : Screen palladium or copper catalysts for cross-coupling efficiency, inspired by ethyl aroylacetate syntheses .

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